5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 299935-39-0
VCID: VC2433558
InChI: InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11)
SMILES: C1CCC(C1)CC2=NN=C(S2)N
Molecular Formula: C8H13N3S
Molecular Weight: 183.28 g/mol

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine

CAS No.: 299935-39-0

Cat. No.: VC2433558

Molecular Formula: C8H13N3S

Molecular Weight: 183.28 g/mol

* For research use only. Not for human or veterinary use.

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine - 299935-39-0

Specification

CAS No. 299935-39-0
Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
IUPAC Name 5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11)
Standard InChI Key WELHTTQQQDXIDI-UHFFFAOYSA-N
SMILES C1CCC(C1)CC2=NN=C(S2)N
Canonical SMILES C1CCC(C1)CC2=NN=C(S2)N

Introduction

Chemical Identity and Structural Characterization

Basic Information

5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine is a chemical compound identified by the CAS registry number 299935-39-0. The compound has a molecular formula of C8H13N3S, with a precise molecular weight of 183.28 g/mol. It belongs to the broader class of 1,3,4-thiadiazole derivatives, which are heterocyclic compounds containing a five-membered ring with three atoms of nitrogen and one atom of sulfur.

Structural Features

The molecular structure of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine consists of a 1,3,4-thiadiazole core structure with two key substituents:

  • An amino group (-NH2) at the 2-position of the thiadiazole ring, which contributes to the compound's hydrogen-bonding capabilities and potential biological interactions

  • A cyclopentylmethyl group at the 5-position, which introduces a lipophilic character to the molecule and may influence its pharmacokinetic properties

The thiadiazole ring itself contains two nitrogen atoms at positions 3 and 4, and a sulfur atom that bridges positions 1 and 5, creating a five-membered heterocyclic structure with distinct electronic properties. This arrangement differentiates 1,3,4-thiadiazoles from other thiadiazole isomers and contributes to their unique chemical reactivity and biological activities.

Molecular Representation

The compound can be represented through various chemical notations, facilitating its identification and structural analysis:

Representation TypeValue
IUPAC Name5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine
Standard InChIInChI=1S/C8H13N3S/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11)
Standard InChIKeyWELHTTQQQDXIDI-UHFFFAOYSA-N
SMILES NotationC1CCC(C1)CC2=NN=C(S2)N
Canonical SMILESC1CCC(C1)CC2=NN=C(S2)N
PubChem Compound ID4357529

These representations serve different purposes in chemical information systems and databases, providing standardized ways to identify and retrieve information about the compound.

Physical and Chemical Properties

Physicochemical Parameters

Table 1 summarizes the known physicochemical properties of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine:

PropertyValue
Molecular Weight183.28 g/mol
Molecular FormulaC8H13N3S
CAS Number299935-39-0
Exact MassNot specified in search results
IUPAC Name5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-amine

For comparative analysis, Table 2 presents the physicochemical properties of structurally related compounds:

CompoundMolecular WeightMolecular FormulaDensityBoiling PointFlash Point
5-cyclobutyl-1,3,4-thiadiazol-2-amine155.22 g/molC6H9N3S1.369 g/cm³319.704°C at 760 mmHg147.152°C
5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine201.3 g/molC7H11N3S2Not specifiedNot specifiedNot specified

The difference in molecular weight between 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine (183.28 g/mol) and 5-cyclobutyl-1,3,4-thiadiazol-2-amine (155.22 g/mol) is consistent with the structural difference of an additional -CH2- group and expansion from a four-membered to a five-membered cycloalkyl ring . The properties of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine would be expected to follow similar trends but with values reflecting its larger molecular size and slightly higher lipophilicity.

Synthesis Methodologies

General Approaches to 1,3,4-Thiadiazol-2-amine Synthesis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically follows several established routes, with recent innovations improving efficiency and environmental sustainability. One notable approach involves the reaction between thiosemicarbazide and carboxylic acids in the presence of catalysts or dehydrating agents.

A novel method described in the literature utilizes polyphosphate ester (PPE) as a mild reagent for the one-pot synthesis of 1,3,4-thiadiazol-2-amine derivatives. This approach offers significant advantages over traditional methods that require toxic reagents such as POCl3 or SOCl2 . The reaction proceeds through the following key steps:

  • Acylation of thiosemicarbazide with the carboxylic acid

  • Formation of an intermediate acylation product (e.g., 2-benzyl hydrazine-1-carbothioamide when benzoic acid is used)

  • Cyclodehydration to form the target 1,3,4-thiadiazole-2-amine derivative

This method has been demonstrated to be effective for synthesizing various 2-amino-1,3,4-thiadiazoles with different substituents at the 5-position, suggesting its potential applicability for the synthesis of 5-(Cyclopentylmethyl)-1,3,4-thiadiazol-2-amine .

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